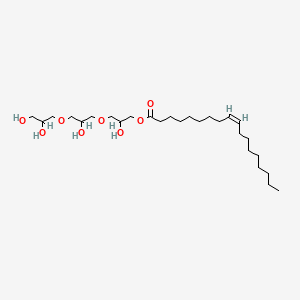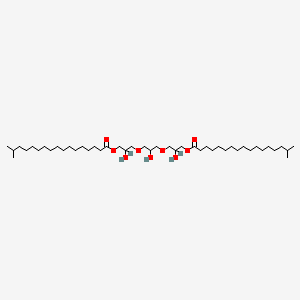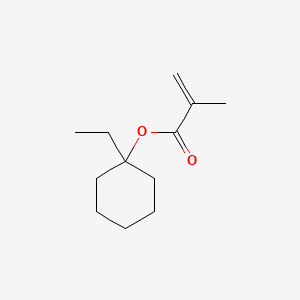
1-Ethylcyclohexyl methacrylate
Vue d'ensemble
Description
1-Ethylcyclohexyl methacrylate (ECHM) is a type of methacrylate monomer, a monofunctional acrylate monomer that is used in the synthesis of polymers and other materials. It is a colorless liquid with a faint odor and a low volatility. ECHM is used in a variety of industries, including the production of adhesives, coatings, elastomers, and plastics. It is also used in the production of polymers and other materials used in medical and industrial applications.
Applications De Recherche Scientifique
Application 1: Cold Flow Improver for Biodiesel Blends
- Summary of the Application : Methacrylate copolymers, including 1-Ethylcyclohexyl methacrylate, are used as cold flow improvers for biodiesel blends. The poor cold flow property is a major obstacle in the utilization of high proportion biodiesel blends in engines .
- Methods of Application : These copolymers are synthesized at various molar ratios by radical polymerization. The structures of the resulting copolymers are analyzed and characterized by FTIR, GPC, and 1H NMR .
- Results or Outcomes : The cold filter plugging point (CFPP) and solid point (SP) of B20 biodiesel blend decreased to a varied extent after treatment with these copolymers. The greatest reduction on the CFPP and SP of B20 was by 18 °C and 25 °C respectively at 2000 ppm dosage .
Application 2: Versatile Material for Various Fields
- Summary of the Application : Acrylate and methacrylate polymers, including 1-Ethylcyclohexyl methacrylate, are widely employed in several fields due to their versatility and easy derivatization routes .
- Methods of Application : These polymers are synthesized and then used in various applications due to their useful characteristics like good biocompatibility, capping ability toward metal clusters, low price, potentially recyclability and reusability .
- Results or Outcomes : These polymers have found applications in medical, electronic, food packaging and environmental remediation fields .
Application 3: Analog Semiconductor
- Summary of the Application : 1-Ethylcyclohexyl methacrylate can be used as an analog semiconductor .
- Results or Outcomes : The use of 1-Ethylcyclohexyl methacrylate as an analog semiconductor could potentially improve the performance of electronic devices .
Application 4: Light Emitting Diode (LED) and Solar Photovoltaic
- Summary of the Application : 1-Ethylcyclohexyl methacrylate can be used in the production of light emitting diodes (LEDs) and solar photovoltaic cells .
- Results or Outcomes : The use of 1-Ethylcyclohexyl methacrylate in these applications could potentially enhance the efficiency of LEDs and solar photovoltaic cells .
Application 5: Coating Material
- Summary of the Application : 1-Ethylcyclohexyl methacrylate can be used as a coating material .
- Results or Outcomes : The use of 1-Ethylcyclohexyl methacrylate as a coating material could potentially enhance the durability and longevity of the coated surfaces .
Application 6: Adhesive Material
Propriétés
IUPAC Name |
(1-ethylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIKOPEGIZINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463687 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylcyclohexyl methacrylate | |
CAS RN |
274248-09-8 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

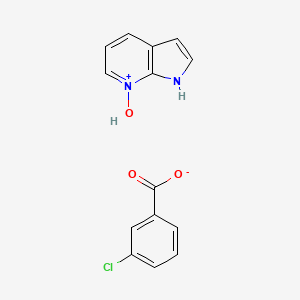
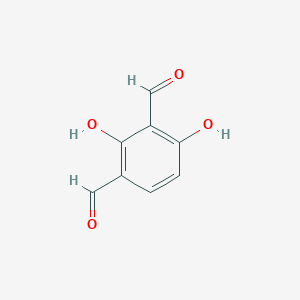
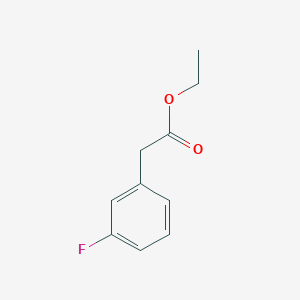
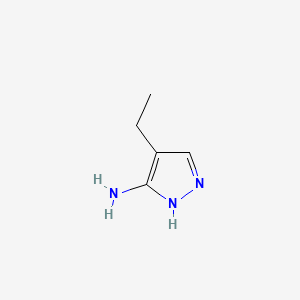
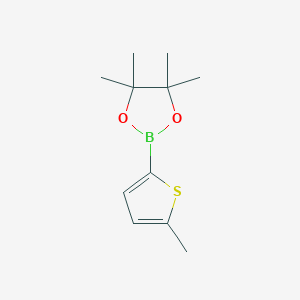
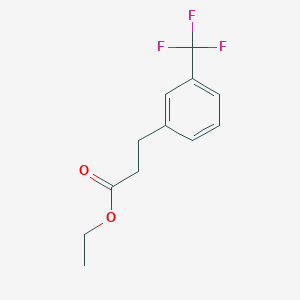
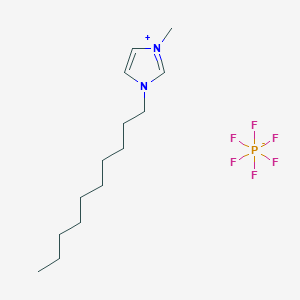
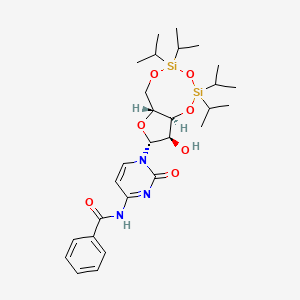

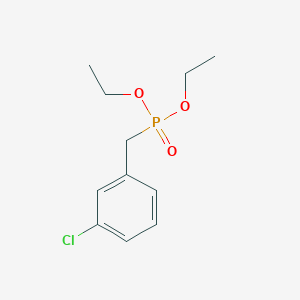
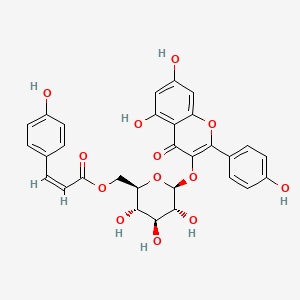
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
